molecular formula C17H11ClIN3O3 B10973480 (5Z)-1-(3-chlorophenyl)-5-{[(2-iodophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-chlorophenyl)-5-{[(2-iodophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10973480
M. Wt: 467.6 g/mol
InChI Key: RRGJZURGPLCEHS-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-IODOANILINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-IODOANILINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives and 2-iodoaniline. The key steps may involve:

    Condensation reactions: Combining the 3-chlorophenyl derivative with a suitable pyrimidinetrione precursor.

    Substitution reactions: Introducing the 2-iodoaniline moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-IODOANILINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-IODOANILINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: A structurally related compound with similar chemical properties.

    5-(2-Iodoanilino)-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Another related compound with potential biological activity.

Uniqueness

1-(3-CHLOROPHENYL)-5-[(Z)-1-(2-IODOANILINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H11ClIN3O3

Molecular Weight

467.6 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-hydroxy-5-[(2-iodophenyl)iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H11ClIN3O3/c18-10-4-3-5-11(8-10)22-16(24)12(15(23)21-17(22)25)9-20-14-7-2-1-6-13(14)19/h1-9,24H,(H,21,23,25)

InChI Key

RRGJZURGPLCEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)I

Origin of Product

United States

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